
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with aniline groups at positions 2 and 6, and an iodoacetyl sulfamate group at position 1. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2,6-dinitronaphthalene.
Reduction: The nitro groups are reduced to amine groups, yielding 2,6-diaminonaphthalene.
Acylation: The amine groups are acylated with iodoacetic acid to form the iodoacetyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aniline groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like thiols, amines, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation of aniline groups can produce nitroso or nitro derivatives.
科学的研究の応用
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins and peptides through its reactive iodoacetyl group.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate involves its ability to react with nucleophiles, such as thiol groups in proteins. This reactivity allows it to modify biological molecules, potentially altering their function or activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Dianilinonaphthalene: Lacks the iodoacetyl and sulfamate groups, resulting in different reactivity and applications.
Naphthalene-1-yl (iodoacetyl)sulfamate: Similar structure but without the aniline groups, leading to different chemical properties.
2,6-Dianilinonaphthalen-1-yl (acetyl)sulfamate: Similar but lacks the iodine atom, affecting its reactivity in substitution reactions.
Uniqueness
2,6-Dianilinonaphthalen-1-yl (iodoacetyl)sulfamate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both aniline and iodoacetyl sulfamate groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
141099-68-5 |
|---|---|
分子式 |
C24H20IN3O4S |
分子量 |
573.4 g/mol |
IUPAC名 |
(2,6-dianilinonaphthalen-1-yl) N-(2-iodoacetyl)sulfamate |
InChI |
InChI=1S/C24H20IN3O4S/c25-16-23(29)28-33(30,31)32-24-21-13-12-20(26-18-7-3-1-4-8-18)15-17(21)11-14-22(24)27-19-9-5-2-6-10-19/h1-15,26-27H,16H2,(H,28,29) |
InChIキー |
KTKPXUFJYHCSBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=C(C=C3)NC4=CC=CC=C4)OS(=O)(=O)NC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


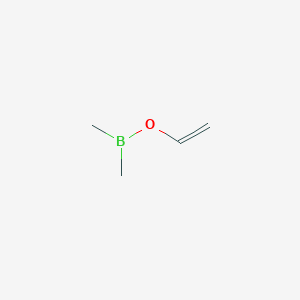
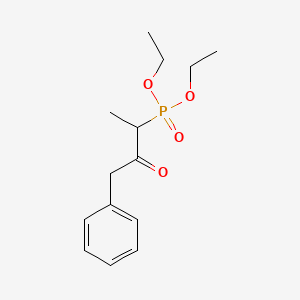
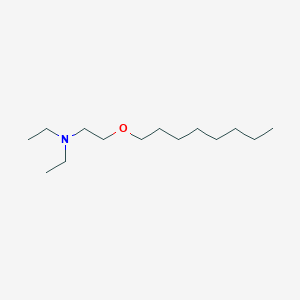
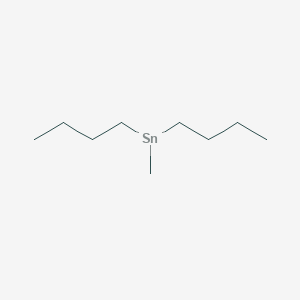
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
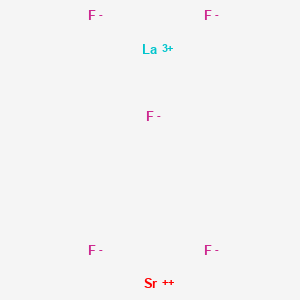

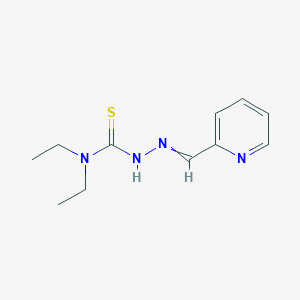
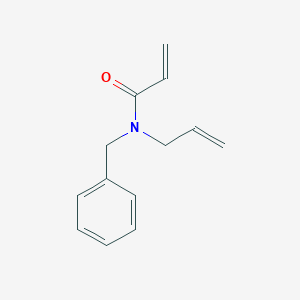
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

